Benzonatate

Sodium channel blockade Nav1.7 inhibition Antitussive mechanism

Benzonatate (CAS 104-31-4), with the molecular formula C30H53NO11 and molecular weight of 603.74 g/mol, is a butylamino-benzoate derivative structurally related to tetracaine and procaine. It functions as a peripherally acting, non-narcotic antitussive agent that suppresses cough by anesthetizing vagal sensory nerve fibers and stretch receptors in the respiratory tract.

Molecular Formula C30H53NO11
Molecular Weight 603.7 g/mol
CAS No. 104-31-4
Cat. No. B1666683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonatate
CAS104-31-4
SynonymsBenzonatate;  Tessalon;  KM65;  KM 65;  KM-65;  Exangit;  Ventussin
Molecular FormulaC30H53NO11
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC
InChIInChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
InChIKeyMAFMQEKGGFWBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in most organic solvents except aliphatic hydrocarbons
1.59e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzonatate (CAS 104-31-4): Peripherally Acting Antitussive for Scientific and Industrial Procurement


Benzonatate (CAS 104-31-4), with the molecular formula C30H53NO11 and molecular weight of 603.74 g/mol, is a butylamino-benzoate derivative structurally related to tetracaine and procaine [1]. It functions as a peripherally acting, non-narcotic antitussive agent that suppresses cough by anesthetizing vagal sensory nerve fibers and stretch receptors in the respiratory tract [2]. Benzonatate is a reversible voltage-gated sodium channel blocker with local anesthetic properties, acting primarily on Nav1.7 channels [3]. It is marketed as Tessalon and available as liquid-filled capsules for oral administration [1].

Why Generic Substitution of Benzonatate with Other Antitussives May Fail: Key Differentiators


Benzonatate cannot be simply substituted with other antitussive agents such as codeine, dextromethorphan, or levodropropizine due to its unique peripheral mechanism of action that avoids central nervous system opioid receptor engagement [1]. Unlike codeine and dextromethorphan which act centrally in the medulla, benzonatate acts locally on pulmonary stretch receptors, producing a distinct pharmacological profile with different onset time (15-20 minutes) and duration of action (3-8 hours) [2]. Its rapid ester hydrolysis by plasma butyrylcholinesterase yields a short half-life of approximately 1 hour, markedly different from opioid-based antitussives [3]. Additionally, benzonatate presents a unique safety profile with specific contraindications and overdose risks related to its local anesthetic properties that are not shared by other antitussive classes [4].

Quantitative Evidence Guide for Benzonatate (CAS 104-31-4): Comparative Data for Scientific Selection


Nav1.7 Sodium Channel Blockade: Potency Comparison with Lidocaine

Benzonatate demonstrates voltage-dependent inhibition of Nav1.7 sodium channels with IC50 values of 5.9 μM at a holding potential of -100 mV and 1.4 μM at -70 mV in catecholamine A differentiated (CAD) cells [1]. In comparison, lidocaine exhibits significantly weaker sodium channel blockade, with an IC50 of 92 μM against batrachotoxin binding in canine sarcolemmal vesicles, indicating benzonatate is approximately 15-65 fold more potent than lidocaine depending on the membrane potential condition [2].

Sodium channel blockade Nav1.7 inhibition Antitussive mechanism

Comparative Antitussive Efficacy: Benzonatate-Guaifenesin Combination vs. Monotherapy

In a double-blind, placebo-controlled crossover study of 30 adult nonsmokers with acute viral upper respiratory infection, benzonatate 200 mg alone did not significantly inhibit cough-reflex sensitivity compared to placebo (p=NS) [1]. However, the combination of benzonatate 200 mg plus guaifenesin 600 mg demonstrated statistically significant cough suppression compared to benzonatate alone (p<0.001) and guaifenesin alone (p=0.008) [1].

Antitussive efficacy Combination therapy Capsaicin cough challenge

Pharmacokinetic Profile: Rapid Onset and Short Half-Life Compared to Opioid Antitussives

Benzonatate demonstrates a significantly shorter elimination half-life compared to codeine, a commonly used opioid antitussive. In healthy Chinese volunteers receiving a single 100 mg oral dose, benzonatate exhibited a half-life of 1.01 ± 0.41 hours, with peak plasma concentration (Cmax) of 1063 ± 460 ng/mL and time to maximum concentration (Tmax) of approximately 0.62 ± 0.25 hours [1]. In contrast, codeine has a half-life of approximately 2.5-3 hours with active metabolites extending the duration of effect [2].

Pharmacokinetics Half-life Onset of action

Safety Profile: Pediatric Contraindication and Overdose Risk Compared to Alternative Antitussives

Benzonatate carries a specific FDA boxed warning for pediatric use due to fatal accidental ingestions in children under 10 years of age [1]. Between 2000 and 2006, 116 serious adverse outcomes were reported to the National Poison Center, including 4 deaths, with 41 cases occurring in children under 6 years [2]. In contrast, dextromethorphan, an alternative non-narcotic antitussive, is available over-the-counter and has established pediatric dosing guidelines for children as young as 4 years, with a lower risk profile for fatal overdose in the pediatric population [3].

Safety Pediatric contraindication Overdose risk

Clinical Effectiveness in Acute Cough: Evidence of Limited Benefit Compared to No Treatment

A 2025 prospective cohort study of 718 adult outpatients with lower respiratory tract infection found no association between benzonatate use and improved cough outcomes [1]. In the propensity score matched analysis, patients receiving benzonatate showed no significant reduction in cough duration or severity compared to those not receiving the drug. Notably, benzonatate recipients had a significantly longer cough duration by 3 days and greater overall cough severity (area under the symptom curve 28.4 vs. 21.9, p<0.001) compared to non-recipients [1].

Clinical effectiveness Acute cough Lower respiratory tract infection

Physicochemical Properties: LogP and Solubility Profile for Formulation Development

Benzonatate exhibits physicochemical properties that distinguish it from structurally related local anesthetics. It has a LogP value of approximately 2.45-2.91, indicating moderate lipophilicity [1]. In comparison, tetracaine has a LogP of approximately 3.5-3.7, while procaine has a LogP of approximately 1.9-2.1 . Benzonatate is soluble in most organic solvents except aliphatic hydrocarbons, and has limited aqueous solubility of approximately 1.59e-03 g/L (estimated at 25°C) . In DMSO, benzonatate demonstrates solubility of 55 mg/mL (91.1 mM), which is comparable to tetracaine but superior to procaine .

Physicochemical properties LogP Solubility Formulation

Optimal Research and Industrial Application Scenarios for Benzonatate (CAS 104-31-4)


Investigation of Nav1.7-Mediated Cough Reflex Mechanisms

Benzonatate is optimally utilized as a tool compound for investigating the role of Nav1.7 voltage-gated sodium channels in cough reflex pathways. With demonstrated IC50 values of 5.9 μM and 1.4 μM at holding potentials of -100 mV and -70 mV respectively, benzonatate provides a potent and reversible sodium channel blockade for mechanistic studies in sensory neuron preparations [1]. Its voltage-dependent inhibition allows researchers to probe state-dependent channel pharmacology in vagal afferent neurons expressing Nav1.7 channels. This application is particularly relevant for understanding peripheral cough reflex mechanisms distinct from central antitussive pathways.

Development of Benzonatate-Guaifenesin Fixed-Dose Combination Formulations

Given the evidence that benzonatate monotherapy demonstrates limited antitussive efficacy (p=NS vs. placebo), while the benzonatate 200 mg plus guaifenesin 600 mg combination produces statistically superior cough suppression (p<0.001 vs. benzonatate alone), pharmaceutical development should prioritize fixed-dose combination products [2]. The capsaicin cough challenge model provides a validated platform for optimizing combination ratios and evaluating formulation performance. This scenario is particularly relevant for generic drug manufacturers seeking to develop value-added products with demonstrated superior efficacy compared to benzonatate monotherapy.

Pharmacokinetic-Pharmacodynamic Modeling in Special Populations

Benzonatate's short elimination half-life of 1.01 ± 0.41 hours following a 100 mg oral dose creates a unique pharmacokinetic profile suitable for PK-PD modeling studies in populations requiring rapid onset and offset of antitussive effect [3]. The compound undergoes rapid ester hydrolysis by plasma butyrylcholinesterase to 4-(butylamino)benzoic acid (BBA), providing a measurable metabolite for therapeutic drug monitoring. This application scenario is appropriate for clinical pharmacology studies investigating optimal dosing regimens in patients with hepatic impairment, elderly populations, or those requiring intermittent cough suppression for procedures such as bronchoscopy.

Safety Pharmacology Assessment of Local Anesthetic Overdose Models

Benzonatate serves as a valuable reference compound for safety pharmacology studies evaluating local anesthetic systemic toxicity (LAST) following oral exposure. The documented toxicity profile, including 116 serious adverse outcomes and 4 deaths reported to the National Poison Center between 2000 and 2006, provides a benchmark for comparative safety assessments [4]. This application scenario is particularly relevant for toxicology screening programs, formulation safety evaluations of chewable or liquid-filled capsules, and the development of pediatric-resistant packaging technologies. The compound's rapid absorption and onset of toxicity within 15-20 minutes of ingestion make it suitable for acute toxicity modeling in preclinical safety studies.

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